1-(3-Hydroxypropyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMXSXNVWZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198003 | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-07-6 | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(3-hydroxypropyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxypropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The phenylurea moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the phenylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Hydroxypropyl vs. Non-Hydroxylated Chains
- The 3-hydroxypropyl group in this compound distinguishes it from analogs like 1-(3,3-Diphenylpropyl)-3-phenylurea . The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to purely alkyl or aromatic chains. This feature is critical for pharmacokinetics, as seen in similar compounds where hydroxylation enhances bioavailability .
Aromatic Substituent Variations
- In contrast, naphthyl groups (e.g., 1-(Naphthalen-1-yl)-3-propylurea) increase steric bulk, favoring hydrophobic interactions but possibly limiting solubility .
Heterocyclic Additions
- Compounds incorporating heterocycles like furan () or thiazole () exhibit distinct reactivity and binding profiles. For example, thiazole-containing derivatives show antimicrobial activity due to their ability to disrupt bacterial enzyme function .
Q & A
Q. What are the recommended safety protocols for handling 1-(3-Hydroxypropyl)-3-phenylurea in laboratory settings?
- Methodological Answer : Based on safety data for structurally analogous urea derivatives, standard precautions include:
- Respiratory Protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of aerosols .
- Skin/Eye Protection : Wear chemical-resistant gloves and goggles; flush eyes with water for 15 minutes upon contact .
- First Aid : For ingestion, rinse mouth with water (if conscious) and seek medical attention. For skin exposure, wash thoroughly with soap and water .
- Environmental Controls : Ensure mechanical exhaust ventilation and safety showers in the workspace .
Q. How can this compound be synthesized, and what are common purification techniques?
- Methodological Answer : A plausible synthesis route involves:
- Step 1 : React 3-hydroxypropylamine with phenyl isocyanate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to form the urea linkage .
- Step 2 : Purify the crude product via recrystallization (e.g., using glyme or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization : Catalysts like triethylamine or DMAP can accelerate reaction rates and improve purity .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the urea group (δ ~6.5–7.5 ppm for aromatic protons) and hydroxypropyl chain (δ ~1.5–3.5 ppm) .
- IR Spectroscopy : Stretching vibrations for urea C=O (~1640–1680 cm) and N-H (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for urea derivatives like this compound?
- Methodological Answer : Discrepancies in hazard classification (e.g., "not classified" vs. precautionary measures in SDS) require:
- Toxicological Assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) and in vivo acute toxicity studies (OECD Guideline 423) .
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., 1,3-diphenylurea) to infer potential risks .
- Regulatory Alignment : Follow GHS/CLP guidelines for consistent hazard communication .
Q. What experimental designs are suitable for studying the biological activity of this compound?
- Methodological Answer : Focus on hypothesis-driven assays:
- Enzyme Inhibition : Test against urease or carbonic anhydrase using spectrophotometric methods (e.g., Berthelot method for ammonia release) .
- Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptor antagonism, as seen in ICI 89406 analogs) .
- Antioxidant Activity : DPPH radical scavenging or lipid peroxidation assays to evaluate phenolic hydroxyl contributions .
Q. How can synthetic routes be optimized to improve yield and scalability of this compound?
- Methodological Answer : Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance urea bond formation .
- Solvent Optimization : Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress and intermediates .
Q. What computational approaches are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Leverage molecular modeling tools:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic solvents .
- QSAR Models : Corrogate substituent effects (e.g., hydroxypropyl chain length) with bioactivity data from PubChem or ChEMBL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
